2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline system, allows it to interact with various biomolecular targets, making it a valuable molecule in medicinal chemistry .
Preparation Methods
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-c]quinazolines undergo Dimroth rearrangement to form the desired triazoloquinazoline system . This rearrangement is catalyzed by water and involves the addition of a water molecule to the quinazoline cycle, facilitating its sequential opening, rotation of the triazole ring, cycle closure, and elimination of a water molecule .
Chemical Reactions Analysis
2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Antimicrobial and Antifungal: The compound exhibits significant antimicrobial and antifungal activities, making it useful in developing new antibiotics and antifungal agents.
Anticancer: The fusion of quinazoline and triazole rings in the compound’s structure has shown potent anticancer properties.
Neurostimulation: The compound interacts with adenosine and benzodiazepine receptors, indicating potential use in neurostimulation and treatment of neurological disorders.
Anti-inflammatory: It possesses anti-inflammatory properties, which can be explored for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various biomolecular targets. The compound forms hydrogen bonds and exhibits high dipole moments, allowing it to bind effectively to adenosine and benzodiazepine receptors . This interaction can modulate the activity of these receptors, leading to its observed biological effects . Additionally, the compound’s structure enables it to inhibit specific enzymes and pathways involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds also exhibit antimicrobial, antifungal, and anticancer activities but differ in their structural arrangement and specific biological targets.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones: These derivatives have similar biological properties but include a thione group, which can influence their reactivity and interaction with biomolecular targets.
[1,2,4]Triazolo[5,1-c][1,2,4]triazine-fused rings: These compounds are designed for energetic materials and exhibit different applications compared to the medicinal uses of triazoloquinazolines.
Properties
Molecular Formula |
C20H13ClN4O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H13ClN4O2/c21-13-5-7-14(8-6-13)26-11-15-9-10-18(27-15)19-23-20-16-3-1-2-4-17(16)22-12-25(20)24-19/h1-10,12H,11H2 |
InChI Key |
RAPUVDCEQSEZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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